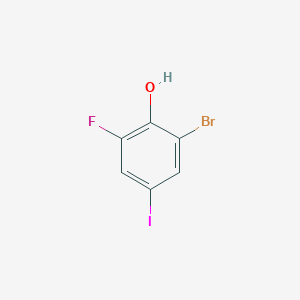

2-Bromo-6-fluoro-4-iodophenol

Description

Properties

Molecular Formula |

C6H3BrFIO |

|---|---|

Molecular Weight |

316.89 g/mol |

IUPAC Name |

2-bromo-6-fluoro-4-iodophenol |

InChI |

InChI=1S/C6H3BrFIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H |

InChI Key |

UZSOPBFMUBVILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)I |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 6 Fluoro 4 Iodophenol

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are determined by the nature of the substituents already present on the ring.

Directing Effects of Multiple Halogen and Hydroxyl Substituents

The directing effects of the substituents on the 2-Bromo-6-fluoro-4-iodophenol ring are a combination of activating and deactivating influences.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. pressbooks.pub This is due to its ability to donate electron density to the ring via resonance, which stabilizes the carbocation intermediate formed during electrophilic attack.

Halogen (-F, -Br, -I) Groups: Halogens are a unique class of substituents. They are deactivating groups due to their inductive electron withdrawal, which makes the ring less nucleophilic. pressbooks.pub However, they are also ortho, para-directors because they can donate electron density through resonance, stabilizing the intermediates for attack at these positions. pressbooks.pub

In a polysubstituted ring, the most activating group generally controls the position of further substitution. masterorganicchemistry.com In 2-Bromo-6-fluoro-4-iodophenol, the hydroxyl group is the strongest activating group and will therefore be the primary director for incoming electrophiles. The available positions for substitution are C3 and C5. The hydroxyl group directs incoming electrophiles to its ortho and para positions. Since the two ortho positions (C2 and C6) and the para position (C4) are already substituted, the directing effects must be considered for the remaining open sites.

Influence of Electronic and Steric Factors on Regioselectivity

The regioselectivity of EAS on 2-Bromo-6-fluoro-4-iodophenol is a balance between the powerful directing effect of the hydroxyl group and the steric hindrance imposed by the adjacent halogen atoms.

Steric Factors: The positions C3 and C5 are the only ones available for substitution. The C2 and C6 positions are occupied by bromine and fluorine, respectively. These ortho-substituents create significant steric hindrance, which can influence the approach of an incoming electrophile. The fluorine atom is smaller than the bromine atom, suggesting that the position adjacent to fluorine (C5) might be slightly more accessible than the position adjacent to bromine (C3). However, the iodine at C4 is the largest of the halogens and will also exert steric influence.

Considering these factors, electrophilic attack will be directed to the available C3 and C5 positions. The hydroxyl group's powerful activating effect is the dominant electronic factor. Steric hindrance from the bulky ortho substituents will likely play a significant role in the distribution of products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Bromo-6-fluoro-4-iodophenol

| Position of Attack | Directing Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C3 | meta to -OH, ortho to -Br, ortho to -I | High (from -Br and -I) | Minor Product |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The hydroxyl group in 2-Bromo-6-fluoro-4-iodophenol makes the ring electron-rich, rendering it generally inert to classical SNAr reactions. nih.gov However, under specific conditions, such reactions can be induced.

Selective Displacement of Halogen Atoms

For an SNAr reaction to occur on an aryl halide, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate is key.

Leaving Group Ability: In SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl ≈ Br > I. wikipedia.org This is contrary to SN2 reactions and is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com

Activation: SNAr is favored when strong electron-withdrawing groups (like -NO₂) are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com 2-Bromo-6-fluoro-4-iodophenol lacks such strong activating groups.

Given these principles, if a nucleophilic aromatic substitution were forced to occur, the fluorine atom would be the most likely halogen to be displaced due to its superior ability to facilitate the initial nucleophilic attack. wikipedia.org The iodine, being the least electronegative, would be the poorest leaving group in this type of mechanism.

Mechanisms of Halogen Exchange and Hydroxyl Group Participation

Halogen exchange reactions on aryl halides, often referred to as aromatic Finkelstein reactions, typically require metal catalysis (e.g., using copper, nickel, or palladium catalysts) to proceed efficiently. semanticscholar.org

Hydroxyl Group Participation: Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). This greatly increases the electron-donating ability of the substituent, further deactivating the ring towards traditional SNAr. However, the hydroxyl group can participate in other ways. For instance, it can coordinate with metal catalysts, potentially influencing the regioselectivity of a catalyzed halogen exchange. In some catalytic cycles, π-coordination of a metal to the phenol (B47542) ring can activate it toward nucleophilic attack. nih.gov

Radical Reaction Pathways

While electron-rich halophenols are poor substrates for standard SNAr reactions, radical pathways can provide an alternative for nucleophilic substitution.

A modern strategy involves the concept of homolysis-enabled electronic activation. nih.govprinceton.edu This process leverages the significant difference in electronic properties between a phenol and its corresponding phenoxyl radical. nih.govresearchgate.net

Formation of Phenoxyl Radical: The reaction is initiated by the homolysis of the O-H bond, often facilitated by a mild oxidant. This converts the electron-donating phenol into a phenoxyl radical.

Radical as an Activating Group: The neutral oxygen radical (O•) acts as an exceptionally strong electron-withdrawing group. nih.gov Its Hammett substituent constant (σp⁻) has been shown to be significantly higher than that of a nitro group (σp⁻(O•) = 2.79 vs. σp⁻(NO₂) = 1.27), indicating its powerful electron-withdrawing nature. researchgate.netnih.gov

Nucleophilic Attack: This transient, powerful activation by the phenoxyl radical dramatically lowers the energy barrier for nucleophilic attack on the aromatic ring, facilitating the displacement of a halide. osti.gov The barrier for nucleophilic substitution can be lowered by more than 20 kcal/mol compared to the parent phenol. researchgate.netnih.gov

In the context of 2-Bromo-6-fluoro-4-iodophenol, this radical pathway would enable nucleophilic substitution that is otherwise inaccessible. The selectivity of which halogen is displaced would still be influenced by factors governing the stability of the radical anionic intermediate. Additionally, under photochemical conditions (UV photolysis), direct cleavage of the carbon-halogen bonds can occur, with the C-I bond being the most susceptible to fission due to its lower bond energy compared to C-Br and C-F bonds.

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from one species to another. In the context of 2-bromo-6-fluoro-4-iodophenol, the relative bond dissociation energies of the carbon-halogen bonds are crucial in determining which halogen is preferentially transferred. The bond dissociation energies generally follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the carbon-iodine bond in 2-bromo-6-fluoro-4-iodophenol is the most likely site for halogen atom transfer.

Theoretical studies on copper-catalyzed Ullmann O-arylation of phenols with aryl halides suggest that a halogen atom transfer mechanism can be favored. rsc.org In this proposed mechanism, an initial halogen atom transfer from the aryl halide to a Cu(I) center occurs, leading to the formation of a Cu(II) species and an aryl radical. rsc.org While this study does not specifically investigate 2-bromo-6-fluoro-4-iodophenol, the principles can be extended. The weaker C-I bond would be the most susceptible to such a transfer, initiating radical processes.

Furthermore, the formation of phenoxy radicals from halogenated phenols can be a key step in various reactions. For instance, the reactions of bromophenols with H and OH radicals have been studied to understand the formation of bromophenoxy radicals, which are important intermediates in certain environmental and combustion processes. nih.gov

Initiation and Propagation in Radical Processes

Radical chain reactions are characterized by three main stages: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

Initiation: This step involves the initial formation of radical species. lumenlearning.comlibretexts.org For 2-bromo-6-fluoro-4-iodophenol, the relatively weak carbon-iodine bond makes it the most probable site for homolytic cleavage under thermal or photochemical conditions, generating an aryl radical and an iodine radical. The energy required for this initiation step would be lower than that for the C-Br or C-F bonds. The presence of a phenolic hydroxyl group can also influence radical formation, as phenols can react with radicals to form phenoxy radicals. nih.gov

Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, thus continuing the chain reaction. lumenlearning.comlibretexts.org The aryl radical generated from 2-bromo-6-fluoro-4-iodophenol in the initiation step can then participate in propagation steps, such as abstracting a hydrogen atom from another molecule or adding to a double bond. The specific propagation steps will depend on the other reagents present in the reaction mixture.

Functional Group Interconversions of the Phenolic Hydroxyl Group

The hydroxyl group of 2-bromo-6-fluoro-4-iodophenol is a key site for functionalization. However, the presence of bulky ortho substituents (bromine and fluorine) creates a sterically hindered environment around the hydroxyl group, which can affect its reactivity.

Etherification and Esterification Reactions

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation. For sterically hindered phenols, specialized conditions may be required to achieve efficient etherification. researchgate.net For instance, microwave irradiation has been explored as a method for the rapid synthesis of alkyl ethers of hindered phenols. researchgate.net Copper-catalyzed O-arylation of phenols with aryl iodides and bromides provides a method for the synthesis of diaryl ethers, including those that are sterically hindered. nih.gov

Esterification: Similar to etherification, the esterification of the sterically hindered hydroxyl group in 2-bromo-6-fluoro-4-iodophenol may require specific catalysts or reaction conditions. Dehydrative esterification promoted by a 2,2'-biphenol-derived phosphoric acid catalyst has been shown to be effective for equimolar mixtures of carboxylic acids and alcohols, including secondary alcohols which present more steric hindrance. Various methods for esterification are known, and the choice of method would depend on the specific carboxylic acid being used. organic-chemistry.org

Formation of Phenoxide Anions and Their Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated by a suitable base to form a phenoxide anion. The acidity of 2-bromo-6-fluoro-4-iodophenol is influenced by the electronic effects of the halogen substituents. The presence of an ortho-fluoro substituent can increase the acidity of a phenol through a strong inductive electron-withdrawing effect. echemi.comstackexchange.com However, intramolecular hydrogen bonding between the ortho-fluoro and the hydroxyl group can slightly decrease the acidity compared to other ortho-halophenols. askfilo.com

Once formed, the 2-bromo-6-fluoro-4-iodophenoxide anion is a potent nucleophile. The negative charge is delocalized into the aromatic ring, with increased electron density at the ortho and para positions relative to the oxygen. The phenoxide can participate in various nucleophilic substitution reactions, such as the Williamson ether synthesis. The formation of a photoactive halogen-bonded complex between a phenolate anion and an α-iodosulfone has been shown to enable the C-H alkylation of phenols. acs.org

Metal-Catalyzed Cross-Coupling Chemistry of Halogenated Phenols

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org For polyhalogenated substrates like 2-bromo-6-fluoro-4-iodophenol, the selectivity of these reactions is a key consideration.

Selective Cross-Coupling at Bromine, Fluorine, and Iodine Centers

The site-selectivity in cross-coupling reactions of polyhalogenated arenes is generally governed by the relative reactivity of the carbon-halogen bonds. nih.gov The typical order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl > C-F. libretexts.org

Based on this trend, the cross-coupling of 2-bromo-6-fluoro-4-iodophenol would be expected to occur selectively at the C-I bond, leaving the C-Br and C-F bonds intact. This allows for sequential functionalization of the molecule. For instance, a Suzuki-Miyaura coupling could be performed to introduce an aryl or vinyl group at the 4-position (iodine). Subsequently, a second cross-coupling reaction could be carried out at the 2-position (bromine) under more forcing conditions. The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

The hydroxyl group can also act as a directing group in some cross-coupling reactions, potentially influencing the selectivity. nih.gov

Below is a table summarizing the expected relative reactivity of the halogenated positions in 2-bromo-6-fluoro-4-iodophenol in metal-catalyzed cross-coupling reactions.

| Position | Halogen | Relative Reactivity in Cross-Coupling |

| 4 | Iodine | Highest |

| 2 | Bromine | Intermediate |

| 6 | Fluorine | Lowest |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with a boronic acid or its ester derivative, catalyzed by a palladium complex. tcichemicals.com This reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acids. scispace.com

For 2-bromo-6-fluoro-4-iodophenol, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity. The oxidative addition step of the catalytic cycle, which is typically rate-determining, occurs preferentially at the weakest carbon-halogen bond. The reactivity order for aryl halides in this reaction is well-established: Ar-I > Ar-Br >> Ar-Cl. tcichemicals.com Consequently, coupling will occur almost exclusively at the C-4 iodo position, leaving the bromo and fluoro substituents intact.

This selectivity allows for the synthesis of complex biaryl structures in a controlled, stepwise manner. After the initial coupling at the C-I position, a subsequent Suzuki-Miyaura reaction could be performed at the C-Br position under more vigorous conditions, if desired.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-4-iodophenol

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 3-Bromo-5-fluoro-[1,1'-biphenyl]-4-ol |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 3-Bromo-5-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol |

This table presents hypothetical data based on established principles of the Suzuki-Miyaura reaction.

Heck and Sonogashira Coupling Adaptations

The inherent reactivity hierarchy of the halogens in 2-bromo-6-fluoro-4-iodophenol also governs its behavior in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov When applied to 2-bromo-6-fluoro-4-iodophenol, the reaction is anticipated to selectively form a C-C bond at the C-4 position. This allows for the introduction of various alkenyl groups, leading to the synthesis of substituted stilbene and cinnamate derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds through the coupling of an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of palladium and copper(I) species, although copper-free protocols have been developed. nih.govnih.gov For di- or polyhalogenated substrates, the reaction occurs preferentially at the more reactive halide site. libretexts.org In the case of 2-bromo-6-fluoro-4-iodophenol, the C-I bond is the exclusive site of alkynylation under standard Sonogashira conditions, enabling the synthesis of 4-alkynyl-2-bromo-6-fluorophenol derivatives.

Table 2: Predicted Outcomes for Heck and Sonogashira Couplings

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Predicted Product |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 2-Bromo-6-fluoro-4-styrylphenol |

| Heck | n-Butyl acrylate | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Acetonitrile | Butyl 3-(3-bromo-5-fluoro-4-hydroxyphenyl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 2-Bromo-6-fluoro-4-(phenylethynyl)phenol |

This table presents hypothetical data based on established principles of the Heck and Sonogashira reactions.

Ullmann Coupling and Related C-Heteroatom Bond Formations

The Ullmann reaction traditionally refers to the copper-catalyzed homo-coupling of aryl halides to form symmetric biaryls. organic-chemistry.org A more modern and versatile variant, the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed coupling of aryl halides with nucleophiles such as alcohols, amines, and thiols to form C-O, C-N, and C-S bonds, respectively. organic-chemistry.orgmdpi.com These reactions are fundamental for constructing diaryl ethers, N-aryl amines, and diaryl thioethers, which are common motifs in pharmaceuticals and natural products.

In the context of 2-bromo-6-fluoro-4-iodophenol, the Ullmann condensation offers a pathway for regioselective C-heteroatom bond formation. Consistent with palladium-catalyzed processes, the reaction is expected to occur at the most labile C-I bond. This allows for the selective coupling with a variety of heteroatom nucleophiles at the C-4 position. For instance, reaction with another phenol would yield a diaryl ether, while reaction with an amine would produce a secondary diarylamine. The reaction typically requires a copper catalyst (e.g., CuI, Cu₂O), a base, and often a ligand to facilitate the coupling, usually at elevated temperatures. researchgate.net

Table 3: Potential Ullmann Condensation Reactions

| Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Predicted Product Class |

|---|---|---|---|---|---|

| Phenol | CuI (10%) | K₂CO₃ | Pyridine | 120-150 | Diaryl ether |

| Aniline | Cu₂O (10%) / L-proline | Cs₂CO₃ | DMSO | 100-120 | Diaryl amine |

This table presents hypothetical data based on established principles of the Ullmann condensation.

Derivatization and Functionalization Strategies Employing 2 Bromo 6 Fluoro 4 Iodophenol

Introduction of Carbon-Based Moieties

Alkylation and Arylation Reactions

No specific research findings on the alkylation or arylation of 2-bromo-6-fluoro-4-iodophenol are currently available.

Cyclization Reactions Utilizing the Halogen and Hydroxyl Functionalities

There is no available information on cyclization reactions specifically employing 2-bromo-6-fluoro-4-iodophenol.

Formation of Polycyclic and Heterocyclic Systems

Specific examples of the formation of polycyclic or heterocyclic systems originating from 2-bromo-6-fluoro-4-iodophenol could not be found in the searched literature.

Introduction of Heteroatom-Based Moieties

Amination and Sulfonylation

No documented amination or sulfonylation reactions for 2-bromo-6-fluoro-4-iodophenol were identified.

Oxygen-Containing Functionalizations (e.g., Ether, Ester, Carbonyl)

While the phenolic hydroxyl group is reactive towards etherification and esterification, no specific studies detailing these functionalizations for 2-bromo-6-fluoro-4-iodophenol are available.

Development of Complex Chemical Structures

The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-F) within 2-bromo-6-fluoro-4-iodophenol provide a roadmap for its selective functionalization. This differential reactivity is a cornerstone for the rational design of multi-step synthetic sequences, enabling the stepwise introduction of various substituents to build molecular complexity.

Multi-Step Synthetic Sequences Leveraging Differentiated Halogen Reactivity

The predictable reactivity hierarchy of the halogens in 2-bromo-6-fluoro-4-iodophenol is particularly amenable to palladium-catalyzed cross-coupling reactions. The more labile carbon-iodine bond can be selectively activated under conditions that leave the carbon-bromine and carbon-fluorine bonds intact. This principle allows for a modular approach to synthesis, where different functionalities can be introduced in a controlled manner.

A common strategy involves an initial Sonogashira or Suzuki-Miyaura coupling at the iodo position. For instance, a terminal alkyne can be coupled at the C-4 position under mild, copper-free Sonogashira conditions, preserving the bromo and fluoro substituents for subsequent transformations. The resulting 4-alkynyl-2-bromo-6-fluorophenol can then undergo a second cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the now most reactive C-2 bromo position. This two-step sequence allows for the introduction of two distinct substituents at specific positions on the aromatic ring.

Table 1: Exemplary Multi-Step Synthesis Starting from 2-Bromo-6-fluoro-4-iodophenol

| Step | Reaction Type | Position of Functionalization | Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | C4-I | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 2-Bromo-6-fluoro-4-(phenylethynyl)phenol |

| 2 | Suzuki-Miyaura Coupling | C2-Br | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 6-Fluoro-2-(4-methoxyphenyl)-4-(phenylethynyl)phenol |

| 3 | Etherification | O-H | Methyl iodide, K₂CO₃, Acetone, reflux | 1-Fluoro-5-methoxy-3-(4-methoxyphenyl)-5-(phenylethynyl)benzene |

This table presents a hypothetical but chemically plausible reaction sequence based on established methodologies for regioselective cross-coupling reactions.

Regioselective Manipulation of Multiple Halogen Centers

The fine-tuning of reaction conditions, including the choice of catalyst, ligands, and base, is paramount for achieving high regioselectivity in the functionalization of 2-bromo-6-fluoro-4-iodophenol. The ability to selectively manipulate each halogen center opens up avenues for creating a diverse array of substituted phenols.

The selective activation of the C-I bond is the most straightforward transformation due to its lower bond dissociation energy. Palladium catalysts with phosphine (B1218219) ligands are typically effective for this purpose. Following the functionalization of the iodo group, the focus shifts to the C-Br bond. More forcing reaction conditions, such as higher temperatures or the use of more electron-rich and bulky phosphine ligands, are often required to facilitate oxidative addition of the palladium catalyst to the C-Br bond.

While the C-F bond is generally the most inert to palladium-catalyzed cross-coupling, its presence significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other halogen substituents. Furthermore, under specific and often harsh conditions, or through alternative synthetic strategies like nucleophilic aromatic substitution or directed ortho-metalation, the fluorine atom can also be replaced, although this is less common in multi-step sequences involving palladium catalysis.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoro-4-iodophenol

| Target Halogen | Reaction Type | Catalyst/Ligand System | Key Condition for Selectivity |

| Iodine | Sonogashira | Pd(PPh₃)₄ / CuI | Mild temperature (e.g., room temperature) |

| Iodine | Suzuki-Miyaura | Pd(dppf)Cl₂ | Standard heating (e.g., 80-100°C) |

| Bromine | Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | Higher temperature, stronger base (e.g., CsF) |

| Bromine | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Elevated temperature, specific amine nucleophile |

This table outlines general conditions that favor the selective functionalization of one halogen over the others, based on established principles of cross-coupling chemistry.

The strategic and stepwise functionalization of 2-bromo-6-fluoro-4-iodophenol, guided by the inherent differences in the reactivity of its halogen atoms, provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds. This approach is of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals, where precise control over molecular architecture is essential for tuning biological activity and material properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 6 Fluoro 4 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-Bromo-6-fluoro-4-iodophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would provide a comprehensive understanding of its atomic arrangement.

Proton NMR (¹H NMR) for Aromatic and Hydroxyl Proton Analysis

In ¹H NMR spectroscopy of 2-Bromo-6-fluoro-4-iodophenol, the aromatic region of the spectrum would be of primary interest. The benzene ring has two protons, and their chemical shifts and coupling patterns would be influenced by the surrounding substituents (Bromo, Fluoro, Iodo, and Hydroxyl groups). The hydroxyl (-OH) proton would appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected Aromatic Proton Signals: The two aromatic protons would likely appear as doublets or doublet of doublets due to coupling with each other and with the neighboring fluorine atom. The electron-withdrawing nature of the halogen substituents would typically shift these proton signals downfield.

Expected Hydroxyl Proton Signal: The hydroxyl proton would be observed as a broad or sharp singlet, the position of which is sensitive to hydrogen bonding.

Carbon-13 NMR (¹³C NMR) for Aromatic Ring Carbons

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For 2-Bromo-6-fluoro-4-iodophenol, six distinct signals are expected for the aromatic carbons, each corresponding to one of the carbons in the benzene ring.

Signal Assignment: The chemical shifts of the carbon atoms would be significantly influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-OH) would appear at a characteristic downfield position. The carbons bonded to the halogens (C-Br, C-F, C-I) would also exhibit predictable shifts based on the electronegativity and heavy atom effects of the respective halogens. The presence of the fluorine atom would also introduce C-F coupling, which can aid in signal assignment.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.

Expected Signal: A single signal would be expected for the one fluorine atom in 2-Bromo-6-fluoro-4-iodophenol. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the nearby aromatic protons, providing valuable connectivity information.

Multi-Dimensional NMR Techniques for Structure Elucidation

COSY (Correlation Spectroscopy): Would be used to establish correlations between coupled protons, helping to identify the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the substituents to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For 2-Bromo-6-fluoro-4-iodophenol (C₆H₃BrFIO), the theoretical monoisotopic mass is approximately 315.8396 Da. uni.lu HRMS would be used to confirm this exact mass, thereby verifying the elemental composition of the synthesized compound. The distinct isotopic pattern of bromine would further aid in the identification of the molecular ion peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. asianpubs.org For 2-Bromo-6-fluoro-4-iodophenol, GC-MS serves as a primary method for assessing its purity and gaining insights into its volatility.

In a typical GC-MS analysis, the phenol (B47542) is vaporized and transported by an inert carrier gas through a capillary column. thermofisher.com The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. Due to the presence of a polar hydroxyl group, phenolic compounds can sometimes exhibit peak tailing. thermofisher.com To mitigate this and increase volatility, derivatization is often employed. mdpi.com A common approach is silylation, which converts the polar -OH group into a less polar trimethylsilyl (TMS) ether, resulting in sharper, more symmetrical peaks. mdpi.comresearchgate.net

The retention time (the time it takes for the compound to travel through the column) provides a qualitative measure of its volatility. The mass spectrometer then fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint, confirming the compound's identity. Purity is determined by the relative area of the main peak in the chromatogram; an ultrapure sample would ideally show a single, sharp peak. asianpubs.org

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized 2-Bromo-6-fluoro-4-iodophenol

| Parameter | Value/Condition | Purpose |

| Injector Type | Splitless | To maximize the transfer of analyte to the column for trace analysis. thermofisher.com |

| Injector Temperature | 275 °C | Ensures rapid and complete vaporization of the derivatized analyte. |

| Column Type | 5% Phenyl Polysiloxane | A common non-polar to mid-polarity column suitable for a wide range of organic molecules. thermofisher.com |

| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min | A temperature gradient to ensure separation from any potential volatile impurities and elution of the higher boiling point analyte. |

| Carrier Gas | Helium | Inert gas used to carry the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For derivatives of 2-Bromo-6-fluoro-4-iodophenol that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov This is particularly relevant for products resulting from conjugation reactions (e.g., glycosides or sulfates) designed for metabolic studies or other biological applications.

LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, typically in a packed column. nih.gov Reversed-phase LC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for phenolic compounds. researchgate.net The separated derivatives are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS as it is a soft method that typically keeps the molecule intact, providing a clear signal for the molecular ion.

LC-MS is invaluable for identifying and quantifying these non-volatile derivatives in complex matrices. mdpi.com The retention time in the liquid chromatogram helps in the initial identification, while the high-resolution mass spectrometer provides an accurate mass measurement, allowing for the determination of the elemental composition of the derivative.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the chemical bonds and functional groups within a molecule. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). fiveable.me Different functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for identifying the functional groups present in 2-Bromo-6-fluoro-4-iodophenol. core.ac.uk

The key absorptions expected in the IR spectrum of this compound include a broad band for the O-H stretch of the phenolic group, sharp peaks for the C-H and C=C stretches of the aromatic ring, and absorptions in the fingerprint region corresponding to the carbon-halogen bonds. docbrown.infolibretexts.org

Table 2: Predicted Characteristic IR Absorption Bands for 2-Bromo-6-fluoro-4-iodophenol

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Description |

| Phenol | O–H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C–H stretch | 3000 - 3100 | Medium to Weak, Sharp |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Strong, Sharp |

| Phenol | C–O stretch | 1140 - 1410 | Strong |

| Aryl Halide | C–F stretch | 1000 - 1400 | Strong |

| Aryl Halide | C–Br stretch | 515 - 690 | Medium to Strong |

| Aryl Halide | C–I stretch | ~500 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). nih.gov When photons interact with a molecule, they can gain or lose energy, and this energy shift corresponds to the vibrational energy levels of the molecule. unchainedlabs.com The resulting Raman spectrum provides a unique "molecular fingerprint" that is highly specific to the compound's structure. scitechdaily.comspectroscopyonline.com

For 2-Bromo-6-fluoro-4-iodophenol, the Raman spectrum would be characterized by strong signals from the aromatic ring vibrations. The symmetry of the molecule and the polarizability of its bonds heavily influence the intensity of Raman peaks. The vibrations of the heavy C-Br and C-I bonds are also expected to produce characteristic signals at low frequencies. This high specificity makes Raman spectroscopy an excellent tool for positive identification and for distinguishing between different isomers. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. rigaku.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction provides the most precise and detailed information about the solid-state structure of 2-Bromo-6-fluoro-4-iodophenol. carleton.edu The technique involves directing a beam of X-rays onto a high-quality single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. fiveable.me

By analyzing the positions and intensities of the spots in this pattern, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom in the unit cell. umass.edu This analysis yields a wealth of structural information, including:

Absolute Configuration: The exact three-dimensional arrangement of the substituents around the aromatic ring.

Conformation: The spatial orientation of the hydroxyl group relative to the plane of the benzene ring.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, providing insight into the electronic effects of the different halogen substituents. uwaterloo.ca

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, including hydrogen bonding involving the phenolic -OH group and potential halogen bonding.

Table 3: Structural Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Obtained for 2-Bromo-6-fluoro-4-iodophenol |

| Unit Cell Dimensions | The size and shape (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. fiveable.me |

| Space Group | The symmetry elements present within the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom (C, H, O, F, Br, I) in the unit cell. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-Br, C-F, C-I, C-O, C-C). |

| Bond Angles | The angles between adjacent chemical bonds (e.g., C-C-Br, C-C-O). |

| Torsion Angles | The dihedral angles that define the molecular conformation, such as the orientation of the O-H bond. |

This definitive structural data is crucial for understanding the compound's physical properties and for computational modeling studies.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Hydrogen Bonding:

The primary and strongest intermolecular interaction expected for 2-Bromo-6-fluoro-4-iodophenol is hydrogen bonding, mediated by the phenolic hydroxyl group (-OH). This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). In the solid state, it is highly probable that these molecules will form chains or other supramolecular assemblies through O-H···O hydrogen bonds.

The acidity of the phenol, and thus the strength of the hydrogen bond, is influenced by the electron-withdrawing effects of the halogen substituents. The inductive effects of the halogens at the ortho (bromine and fluorine) and para (iodine) positions increase the partial positive charge on the hydroxyl hydrogen, enhancing its ability to act as a hydrogen bond donor. Theoretical studies on other ortho-halophenols suggest that intramolecular hydrogen bonding between the hydroxyl hydrogen and the ortho-halogen is also a possibility, which could influence the conformational preferences of the molecule. rsc.org However, intermolecular hydrogen bonding is generally the dominant interaction in the crystal lattice of phenols.

Halogen Bonding:

In addition to hydrogen bonding, 2-Bromo-6-fluoro-4-iodophenol is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond.

The strength of the σ-hole, and therefore the propensity for halogen bonding, generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. Consequently, the iodine atom in 2-Bromo-6-fluoro-4-iodophenol is the most likely participant in significant halogen bonding, followed by the bromine atom. The fluorine atom is generally a poor halogen bond donor. The halogen atoms can interact with nucleophilic sites on adjacent molecules, such as the oxygen of the hydroxyl group or even the π-system of the aromatic ring.

The interplay between the strong O-H···O hydrogen bonds and the weaker but directionally significant halogen bonds will ultimately determine the supramolecular architecture of 2-Bromo-6-fluoro-4-iodophenol.

Interactive Data Table: Potential Intermolecular Interactions in 2-Bromo-6-fluoro-4-iodophenol

| Interacting Atoms | Type of Interaction | Donor | Acceptor | Relative Strength |

| O-H···O | Hydrogen Bond | Hydroxyl Hydrogen | Hydroxyl Oxygen | Strong |

| C-I···O | Halogen Bond | Iodine | Hydroxyl Oxygen | Moderate |

| C-Br···O | Halogen Bond | Bromine | Hydroxyl Oxygen | Weak to Moderate |

| C-I···Br | Halogen Bond | Iodine | Bromine | Weak |

| C-Br···I | Halogen Bond | Bromine | Iodine | Weak |

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Fluoro 4 Iodophenol

Electronic Structure and Molecular Orbital Analysis

No dedicated studies on the electronic structure and molecular orbital analysis of 2-Bromo-6-fluoro-4-iodophenol were identified in the searched literature.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

There are no available research articles or data that present the results of Density Functional Theory (DFT) calculations specifically for the molecular geometry optimization of 2-Bromo-6-fluoro-4-iodophenol.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Specific Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2-Bromo-6-fluoro-4-iodophenol, has not been reported in the scientific literature. Such an analysis would be crucial for predicting the chemical reactivity of this compound.

Charge Distribution and Electrostatic Potential Mapping

Information regarding the charge distribution and electrostatic potential mapping of 2-Bromo-6-fluoro-4-iodophenol is not available in published computational chemistry studies.

Conformational Analysis and Stability

There are no published studies focusing on the conformational analysis and relative stability of different conformers of 2-Bromo-6-fluoro-4-iodophenol.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving 2-Bromo-6-fluoro-4-iodophenol has not been a subject of published research.

Transition State Calculations for Rate-Determining Steps

In the absence of studies on the reaction mechanisms of 2-Bromo-6-fluoro-4-iodophenol, there are no corresponding transition state calculations for any rate-determining steps.

Reaction Pathway Mapping and Energetic Profiles

Theoretical studies on the reaction pathways and energetic profiles of halogenated phenols often focus on bond dissociation energies and potential energy surfaces for various reactions, such as oxidation or decomposition. For 2-Bromo-6-fluoro-4-iodophenol, computational methods like Density Functional Theory (DFT) and ab initio calculations (such as Møller-Plesset perturbation theory, MP2) would be employed to model these processes.

The mapping of reaction pathways would typically involve identifying transition states and intermediates for reactions such as O-H bond cleavage or dehalogenation. The energetic profiles provide crucial information about the activation energies and thermodynamics of these potential reactions. Given the presence of multiple halogen substituents, the relative strengths of the C-Br, C-F, and C-I bonds are of particular interest. Generally, the C-I bond is the weakest and most susceptible to cleavage.

Table 1: Illustrative Calculated Bond Dissociation Energies (BDEs) for 2-Bromo-6-fluoro-4-iodophenol

| Bond | Illustrative BDE (kcal/mol) | Method of Calculation |

| O-H | 90 - 100 | DFT (B3LYP/6-311+G(d,p)) |

| C-I | 65 - 75 | DFT (B3LYP/6-311+G(d,p)) |

| C-Br | 80 - 90 | DFT (B3LYP/6-311+G(d,p)) |

| C-F | 115 - 125 | DFT (B3LYP/6-311+G(d,p)) |

Note: The values in this table are illustrative and based on typical BDEs for similar aromatic compounds. Specific computational studies on 2-Bromo-6-fluoro-4-iodophenol are required for precise values.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational NMR Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. These predictions are valuable for structural elucidation. Software packages can perform these calculations with a high degree of accuracy.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Bromo-6-fluoro-4-iodophenol

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1-OH | 150 - 155 | - |

| C2-Br | 110 - 115 | - |

| C3-H | 120 - 125 | 7.0 - 7.5 |

| C4-I | 90 - 95 | - |

| C5-H | 130 - 135 | 7.5 - 8.0 |

| C6-F | 155 - 160 (JC-F ≈ 240-250 Hz) | - |

| O-H | - | 5.0 - 6.0 |

Note: These are predicted ranges. Actual values can be influenced by solvent and other experimental conditions.

Vibrational Frequency Calculations

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of molecules. These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions. For 2-Bromo-6-fluoro-4-iodophenol, the calculated vibrational frequencies would include stretching and bending modes for the O-H group, the aromatic ring, and the carbon-halogen bonds.

Table 3: Selected Calculated Vibrational Frequencies for 2-Bromo-6-fluoro-4-iodophenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3600 - 3650 | O-H stretch (unassociated) |

| ν(C-F) | 1200 - 1250 | C-F stretch |

| ν(C-Br) | 550 - 650 | C-Br stretch |

| ν(C-I) | 500 - 600 | C-I stretch |

| Aromatic C=C stretches | 1400 - 1600 | Ring stretching modes |

Note: These are unscaled harmonic frequencies. For comparison with experimental data, scaling factors are typically applied.

Study of Intermolecular Interactions

The presence of a hydroxyl group and multiple halogen atoms on the aromatic ring of 2-Bromo-6-fluoro-4-iodophenol allows for a rich variety of intermolecular interactions.

Halogen Bonding Interactions with External Species

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the iodine and bromine atoms in 2-Bromo-6-fluoro-4-iodophenol are expected to be the primary sites for halogen bonding.

Computational studies on similar polyhalogenated aromatic compounds have shown that these molecules can form strong halogen bonds with Lewis bases. The iodine atom, in particular, is a potent halogen bond donor. These interactions are highly directional and play a significant role in the crystal engineering of such compounds.

Hydrogen Bonding Networks Involving the Hydroxyl Group

The hydroxyl group of 2-Bromo-6-fluoro-4-iodophenol is a classic hydrogen bond donor. It can form hydrogen bonds with suitable acceptor molecules, such as other phenol (B47542) molecules (self-association) or solvent molecules. Computational studies on substituted phenols have extensively investigated the energetics and geometries of these hydrogen bonds.

The presence of ortho-substituents (bromine and fluorine) can influence the hydrogen-bonding behavior of the hydroxyl group through steric and electronic effects. Theoretical calculations, such as Atoms in Molecules (AIM) analysis, can be used to characterize the nature and strength of these hydrogen bonds. In the solid state, it is expected that 2-Bromo-6-fluoro-4-iodophenol would form extended hydrogen-bonding networks, contributing to the stability of the crystal lattice. Studies on related 2,6-dihalogenated phenols have highlighted the interplay between hydrogen and halogen bonding in their crystal structures nih.gov.

Synthetic Applications of 2 Bromo 6 Fluoro 4 Iodophenol in Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The multifunctionality of 2-bromo-6-fluoro-4-iodophenol makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its potential applications stem from the ability to selectively functionalize the aromatic ring at three different positions.

Precursor to Substituted Aromatic Scaffolds for Medicinal Chemistry

Halogenated phenols are important structural motifs in many pharmaceutical compounds. scribd.comrsc.org The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.govacs.org 2-Bromo-6-fluoro-4-iodophenol, with its distinct halogen substituents, could serve as a key intermediate in the synthesis of novel, highly substituted aromatic scaffolds for medicinal chemistry research.

The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) allows for sequential cross-coupling reactions. For instance, the more reactive iodophenyl group can undergo Suzuki, Stille, or Sonogashira coupling reactions, leaving the bromo and fluoro groups intact for subsequent transformations. This stepwise approach enables the introduction of various substituents onto the aromatic ring in a controlled manner, facilitating the generation of diverse compound libraries for drug discovery.

Table 1: Potential Sequential Cross-Coupling Reactions of 2-Bromo-6-fluoro-4-iodophenol

| Reaction Step | Halogen Targeted | Potential Coupling Reaction | Reagents and Conditions (Illustrative) |

| 1 | Iodine | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base |

| 2 | Bromine | Stille Coupling | Organostannane, Pd catalyst (e.g., PdCl₂(PPh₃)₂) |

| 3 | Fluorine | Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature |

This table represents a hypothetical reaction sequence based on established principles of halogen reactivity.

Intermediate in the Synthesis of Natural Product Analogues

While no specific instances of 2-bromo-6-fluoro-4-iodophenol being used in the synthesis of natural product analogues have been identified in the available literature, its potential as a precursor for such molecules is noteworthy. Natural products often feature complex, highly substituted aromatic cores. The ability to selectively introduce different functional groups onto the phenolic ring of 2-bromo-6-fluoro-4-iodophenol could provide a synthetic route to analogues of naturally occurring compounds with potential biological activity.

Role in the Construction of Advanced Organic Materials

Polyhalogenated aromatic compounds are precursors to a variety of advanced organic materials, including polymers, liquid crystals, and functional dyes. wikipedia.orgwikipedia.orglibretexts.org The specific arrangement of halogens in 2-bromo-6-fluoro-4-iodophenol could be exploited to synthesize materials with tailored electronic and photophysical properties. For example, the introduction of conjugated moieties through cross-coupling reactions could lead to the formation of novel chromophores or building blocks for conductive polymers.

Contributions to Methodological Development in Synthetic Organic Chemistry

The unique electronic and steric environment of 2-bromo-6-fluoro-4-iodophenol makes it an interesting substrate for the development and validation of new synthetic methodologies.

Demonstration of New Regioselective Halogenation or Functionalization Methods

The synthesis of polysubstituted aromatic compounds with high regioselectivity is a significant challenge in organic chemistry. nih.govnih.gov 2-Bromo-6-fluoro-4-iodophenol itself represents a product of regioselective halogenation. Furthermore, its diverse halogen substituents provide a platform for demonstrating the selectivity of new functionalization methods. For example, a new catalytic system designed for selective C-Br bond activation could be tested on this molecule to assess its chemoselectivity in the presence of C-I and C-F bonds.

Probing Reaction Mechanisms in Polyhalogenated Systems

Understanding the mechanisms of reactions involving polyhalogenated aromatic compounds is crucial for controlling reaction outcomes. nih.govlibretexts.org The distinct spectroscopic signatures of bromine, fluorine, and iodine could be utilized to probe the intermediates and transition states of various chemical transformations. For instance, studying the kinetics and product distributions of nucleophilic aromatic substitution reactions on 2-bromo-6-fluoro-4-iodophenol could provide valuable insights into the influence of multiple halogen substituents on the reaction pathway.

Research into Its Use as a Precursor to Advanced Materials

There is no specific, publicly available research detailing the use of 2-Bromo-6-fluoro-4-iodophenol as a direct precursor to advanced materials. Halogenated phenols are recognized for their potential in materials science, often serving as monomers or key intermediates in the synthesis of polymers and other complex molecules. The bromine and iodine atoms on the aromatic ring of 2-Bromo-6-fluoro-4-iodophenol offer distinct reactive sites for various cross-coupling reactions, which are fundamental in the construction of functional materials. However, specific examples and detailed studies for this particular compound are not documented in the available literature.

The integration of 2-Bromo-6-fluoro-4-iodophenol into conjugated systems for electronic applications has not been specifically reported in peer-reviewed literature or patents. In theory, the di-halogenated nature of the molecule allows for selective functionalization through well-established cross-coupling reactions like Suzuki or Sonogashira couplings. This would enable the incorporation of the phenoxy unit into a polymer backbone or as a side chain on a conjugated polymer. The fluorine substituent could also influence the electronic properties and solubility of the resulting materials. However, without experimental data, any discussion on its specific impact on the performance of electronic devices remains speculative.

Similarly, there is a lack of specific research on the development of fluorescent or optoelectronic compounds derived from 2-Bromo-6-fluoro-4-iodophenol. The synthesis of such materials often involves the creation of extended π-conjugated systems, which can be achieved by utilizing the reactive halogen sites on the phenol (B47542). The inherent electronic nature of the substituted phenol could contribute to the photophysical properties of the resulting molecules. The development of novel fluorophores and materials for optoelectronic devices is an active area of research, but the application of 2-Bromo-6-fluoro-4-iodophenol in this context has not been documented.

Future Research Directions and Challenges for 2 Bromo 6 Fluoro 4 Iodophenol

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 2-Bromo-6-fluoro-4-iodophenol and its derivatives will necessitate a move towards greener and more efficient methodologies. Traditional halogenation processes often rely on harsh reagents and can generate significant waste. globalscientificjournal.comresearchgate.net Future research should focus on the development of catalytic systems that offer high selectivity and atom economy.

Key areas for development include:

Catalytic Halogenation: Exploring the use of catalysts, such as chromium-based systems, for the electrochemical halogenation of phenol (B47542) precursors could provide a more sustainable route. globalscientificjournal.com This approach offers precise control over reaction conditions and minimizes the use of excess reagents. globalscientificjournal.com Additionally, ammonium (B1175870) salt-catalyzed processes have shown promise for the ortho-selective halogenation of phenols and could be adapted for the synthesis of 2-Bromo-6-fluoro-4-iodophenol. scientificupdate.com

Green Oxidants: The use of hydrogen peroxide as a clean oxidant in combination with halide sources represents a promising green alternative to traditional methods. researchgate.netrsc.org Research into optimizing these conditions for the specific halogenation pattern of the target molecule is crucial.

Enzymatic Halogenation: The exploration of artificial enzymes, such as miniaturized peroxidases, for the selective oxidation and halogenation of phenols presents a novel and environmentally benign synthetic strategy. nih.govmdpi.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Electrochemical Halogenation | High selectivity, reduced reagent use, precise control. globalscientificjournal.com | Catalyst stability and recyclability, scalability. |

| Ammonium Salt-Catalyzed Halogenation | High ortho-selectivity, mild reaction conditions. scientificupdate.com | Substrate scope, catalyst loading optimization. |

| Hydrogen Peroxide as a Green Oxidant | Environmentally friendly, high atom economy. researchgate.netrsc.org | Control of regioselectivity, reaction kinetics. |

| Enzymatic Halogenation | High selectivity, mild conditions, biodegradable catalysts. nih.govmdpi.com | Enzyme stability, substrate specificity, cost-effectiveness. |

Exploration of Undiscovered Reactivity and Transformative Potential

The unique arrangement of three different halogen atoms on the phenol ring of 2-Bromo-6-fluoro-4-iodophenol opens up a vast landscape of unexplored reactivity. The differential reactivity of the C-Br, C-F, and C-I bonds, along with the influence of the hydroxyl group, allows for a multitude of selective transformations.

Future research should focus on systematically investigating the reactivity of each halogen substituent under various reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are powerful tools for forming new carbon-carbon bonds and should be a primary focus. nobelprize.orglibretexts.orgwikipedia.org The reactivity order of the halogens in these reactions (typically I > Br > Cl > F) suggests that the iodine at the 4-position can be selectively functionalized while leaving the bromine and fluorine atoms intact for subsequent transformations. libretexts.org

Furthermore, the potential for domino reactions, where a single catalytic cycle triggers multiple bond-forming events, should be explored. For instance, a nickel-catalyzed domino transformation could potentially be developed to construct complex heterocyclic systems from 2-Bromo-6-fluoro-4-iodophenol and suitable coupling partners. rsc.org The deiodination of iodophenols is also a known transformation that could be selectively triggered under specific conditions. acs.org

Precision Synthesis of Isomeric and Structurally Diverse Derivatives

The ability to selectively functionalize the 2-Bromo-6-fluoro-4-iodophenol scaffold is paramount for creating a diverse library of derivatives with tailored properties. The development of synthetic methodologies that allow for the precise and predictable modification of the aromatic ring is a key challenge.

High-throughput experimentation (HTE) will be an invaluable tool for rapidly screening a wide array of catalysts, ligands, and reaction conditions to identify optimal protocols for selective functionalization. unchainedlabs.comdomainex.co.uk This approach can accelerate the discovery of novel derivatives and expand the chemical space accessible from this versatile building block.

The synthesis of isomeric derivatives, where the positions of the halogen atoms are systematically varied, will also be crucial for structure-activity relationship (SAR) studies in various applications. This will require the development of regioselective halogenation methods that can precisely control the position of each halogen atom on the phenol ring.

Advanced Mechanistic Investigations Utilizing Modern Tools

A deep understanding of the reaction mechanisms governing the synthesis and transformations of 2-Bromo-6-fluoro-4-iodophenol is essential for optimizing existing methods and designing new, more efficient ones. Modern computational and experimental tools can provide unprecedented insights into the intricate details of these chemical processes.

Key areas for investigation include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and reaction pathways of 2-Bromo-6-fluoro-4-iodophenol and its derivatives. nih.govrjpn.org This can help in predicting the regioselectivity of electrophilic aromatic substitution reactions and understanding the stability of reaction intermediates. nih.govrjpn.org

In-situ Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time monitoring of reaction progress and help in the identification of transient intermediates.

Kinetic Studies: Detailed kinetic studies can elucidate the rate-determining steps of reactions and provide valuable information for process optimization.

| Investigative Tool | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction energetics, transition state geometries. nih.govrjpn.org |

| In-situ NMR/IR Spectroscopy | Real-time reaction monitoring, identification of intermediates, understanding reaction kinetics. |

| Kinetic Isotope Effect Studies | Elucidation of rate-determining steps, understanding bond-breaking and bond-forming processes. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms will be a game-changer for the efficient and reproducible synthesis of 2-Bromo-6-fluoro-4-iodophenol and its derivatives. atomfair.comnih.gov Flow chemistry, in particular, offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. acs.orgrsc.orgresearchgate.netresearchgate.net

Microreactor technology, a key component of flow chemistry, allows for reactions to be performed in a highly controlled manner, leading to improved yields and selectivities. acs.orgrsc.orgchimia.ch The small dimensions of microreactors facilitate rapid mixing and efficient heat dissipation, which is particularly beneficial for highly exothermic halogenation reactions. acs.orgchimia.ch

Automated systems can be programmed to perform multi-step syntheses, purifications, and analyses, significantly reducing manual labor and accelerating the drug discovery and development process. nih.govnih.govinnovationnewsnetwork.com The development of a fully automated platform for the synthesis of a library of 2-Bromo-6-fluoro-4-iodophenol derivatives would be a significant step forward in unlocking the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-fluoro-4-iodophenol, and how can reaction conditions be optimized to improve yield?

- Methodology : Sequential halogenation of phenol derivatives is a typical approach. Bromination (e.g., using Br₂/FeBr₃) followed by fluorination (via Balz-Schiemann reaction) and iodination (with I₂/HNO₃) can yield the target compound. Optimization involves controlling temperature (e.g., iodination at 0–5°C to minimize side reactions) and stoichiometric ratios of halogenating agents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>97% by GC/HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing 2-Bromo-6-fluoro-4-iodophenol, and what key spectral features should researchers expect?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm) due to coupling with fluorine (³J~8–10 Hz). Deshielded carbons adjacent to halogens show distinct shifts (e.g., C-I at ~90–100 ppm) .

- IR : Strong O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1250 cm⁻¹) vibrations .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 330 (isotopic pattern confirms Br, I presence) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 2-Bromo-6-fluoro-4-iodophenol, particularly regarding halogen atom positioning?

- Methodology : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. For example, C-I (2.09 Å) and C-Br (1.89 Å) distances confirm substituent positions. Disordered halogen atoms can be modeled using PART instructions in SHELXL, with thermal displacement parameters refined anisotropically .

Q. What strategies mitigate discrepancies between computational predictions and experimental vibrational spectra for halogenated phenols like 2-Bromo-6-fluoro-4-iodophenol?

- Methodology :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to simulate IR spectra. Scale factors (0.96–0.98) adjust for anharmonicity.

- Experimental Validation : Compare computed vs. observed C-F/C-Br stretches. Discrepancies >20 cm⁻¹ may indicate solvent effects (e.g., DCM vs. gas phase) or crystal packing forces, requiring explicit solvent modeling in computations .

Q. How do steric and electronic effects of multiple halogens influence the regioselectivity of cross-coupling reactions involving 2-Bromo-6-fluoro-4-iodophenol?

- Methodology :

- Suzuki-Miyaura Coupling : Iodine (lower bond dissociation energy) reacts preferentially over bromine under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O). Steric hindrance from ortho-fluorine slows coupling at C-6.

- Control Experiments : Compare reaction rates with mono-halogenated analogs. GC-MS monitors intermediate formation to validate selectivity .

Q. How can researchers address conflicting solubility data reported for 2-Bromo-6-fluoro-4-iodophenol in polar vs. nonpolar solvents?

- Methodology : Systematic solubility testing via gravimetric analysis (e.g., 25°C, 48 hr equilibration). Conflicting data may arise from impurities (e.g., residual NaI) or polymorphism. Recrystallization from ethanol/water (1:3) ensures consistent crystal forms, with purity verified by DSC (melting point ~120–122°C) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for 2-Bromo-6-fluoro-4-iodophenol in deuterated solvents?

- Methodology :

- Solvent Effects : DMSO-d₆ may induce H-bonding shifts (O-H proton downfield to δ 10.5). Compare with CDCl₃ (δ 5.2–5.8 for phenolic OH).

- Dynamic Effects : Rotameric equilibria (e.g., hindered rotation around C-I bond) cause splitting. Variable-temperature NMR (VT-NMR) at –40°C to +60°C resolves coalescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.